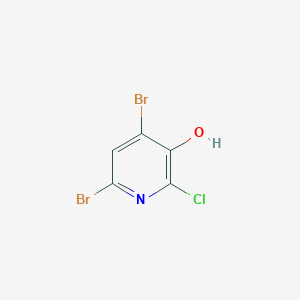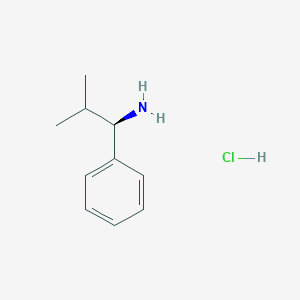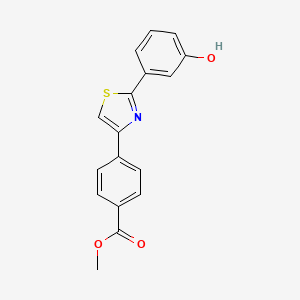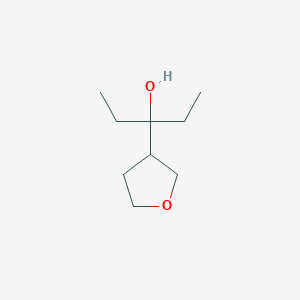
3-(Oxolan-3-yl)pentan-3-ol
Übersicht
Beschreibung
“3-(Oxolan-3-yl)pentan-3-ol” is a chemical compound with the CAS Number: 1333568-47-0 . It has a molecular weight of 158.24 . The IUPAC name for this compound is 3-tetrahydro-3-furanyl-3-pentanol . It is a liquid at room temperature .
Physical and Chemical Properties The compound is a liquid at room temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density were not available in the sources I found.
Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry and Environmental Impact
Research has explored the atmospheric chemistry of alkoxyl radicals, including compounds structurally similar to 3-(Oxolan-3-yl)pentan-3-ol. These studies are crucial in understanding the environmental impact of such compounds, particularly their role in air quality and potential contribution to atmospheric pollution. For instance, Atkinson et al. (1995) investigated the gas-phase reactions of OH radicals with n-pentane, shedding light on the formation of hydroxycarbonyl and pentanones, which are closely related to this compound (Atkinson et al., 1995).
Fungicidal Applications
Structural studies on azolylmethanes, including compounds like this compound, have been conducted to explore their fungicidal properties. These studies are vital in developing new agricultural chemicals and understanding their mode of action. Anderson et al. (1984) provided insights into the crystal structures of fungicidal azolylmethanes, which could influence their effectiveness and binding mechanisms (Anderson et al., 1984).
Corrosion Inhibition
Research has also been conducted on the inhibition of copper corrosion in acidic solutions by derivatives of this compound. Fiala et al. (2007) synthesized ketene dithioacetal derivatives and tested their efficiency in preventing copper corrosion in nitric acid, demonstrating the potential of these compounds in industrial applications (Fiala et al., 2007).
Medicinal Chemistry and Drug Development
The compound has been used in the synthesis of novel cancer multidrug resistance chemosensitizers. Stivanello et al. (2002) reported on the preparation of 1,7-di(pyridin-3-yl)heptan-4-ol, highlighting the role of this compound in synthesizing key intermediates for cancer treatment (Stivanello et al., 2002).
Safety and Hazards
The compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Eigenschaften
IUPAC Name |
3-(oxolan-3-yl)pentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-9(10,4-2)8-5-6-11-7-8/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPOKKSGYSVTKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1CCOC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



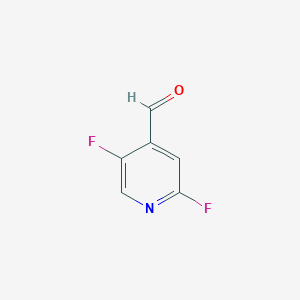

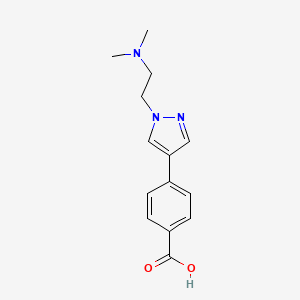
![Spiro[3.5]nonan-7-ylmethanol](/img/structure/B1424419.png)
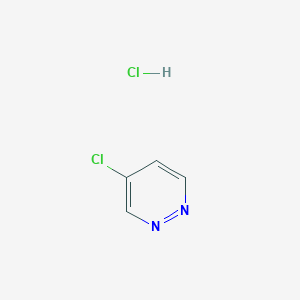
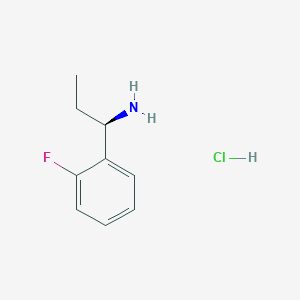
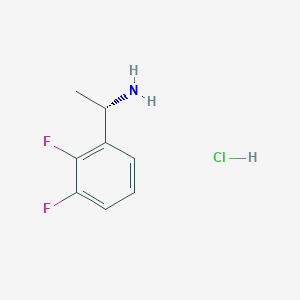
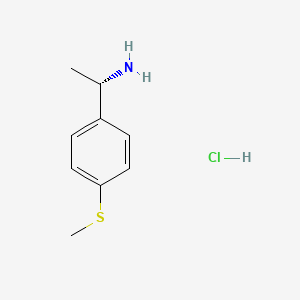
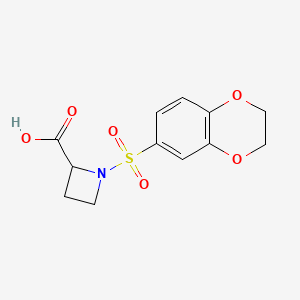
![[3-(Cyclohexyloxy)phenyl]methanamine hydrochloride](/img/structure/B1424430.png)
![2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide](/img/structure/B1424431.png)
